molecular formula C14H15N3O B2450374 N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1207026-98-9

N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2450374
CAS RN: 1207026-98-9
M. Wt: 241.294
InChI Key: YAWQTWUACTVACS-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A series of novel 1H-pyrazole-5-carboxamide compounds were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry and elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is characterized by a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Also, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Mechanism of Action

While the specific mechanism of action for “N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is not mentioned in the retrieved papers, it’s worth noting that some pyrazole compounds have been found to inhibit certain biological pathways. For example, CH-223191 is a potent and specific aryl hydrocarbon receptor (AhR) antagonist that inhibited TCDD-mediated nuclear translocation and DNA binding of AhR .

Future Directions

The future directions for “N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

N-cyclopropyl-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17-13(14(18)15-11-7-8-11)9-12(16-17)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWQTWUACTVACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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